molecular formula C7H8ClN3O4 B2403126 methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate CAS No. 1006993-44-7

methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B2403126
CAS No.: 1006993-44-7
M. Wt: 233.61
InChI Key: QYRFTDSSXJCEPD-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Identification

Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a heterocyclic compound with the systematic IUPAC name methyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate . Its molecular formula is $$ \text{C}7\text{H}8\text{ClN}3\text{O}4 $$, and it has a molecular weight of 233.61 g/mol. The compound is characterized by a pyrazole ring substituted with chloro and nitro groups at positions 4 and 3, respectively, and a methyl ester moiety at position 1 via a propanoate linker (Figure 1).

Structural Features:

  • Pyrazole Core : A five-membered aromatic ring containing two adjacent nitrogen atoms.
  • Substituents :
    • Chloro group (-Cl) at position 4: Enhances electron-withdrawing effects and influences reactivity.
    • Nitro group (-NO$$2$$) at position 3: Contributes to resonance stabilization and electrophilic character.
    • Methyl ester (-COOCH$$3$$) at position 1: Provides hydrolytic sensitivity and functional versatility.

The canonical SMILES representation is $$ \text{COC(=O)CCN1C=C(C(=N1)N+[O-])Cl} $$, and its InChI key is $$ \text{QYRFTDSSXJCEPD-UHFFFAOYSA-N} $$.

Property Value Source
Molecular Formula $$ \text{C}7\text{H}8\text{ClN}3\text{O}4 $$ PubChem
Molecular Weight 233.61 g/mol PubChem
CAS Number 1006993-44-7 BenchChem
SMILES COC(=O)CCN1C=C(C(=N1)N+[O-])Cl PubChem

Historical Context of Pyrazole Derivatives in Organic Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr’s synthesis of pyrazole derivatives via condensation of β-diketones with hydrazine. This foundational work, known as the Knorr pyrazole synthesis , established pyrazoles as critical scaffolds in medicinal and agrochemical research. Early applications included antipyrine (phenazone), the first synthetic antipyretic drug, which highlighted pyrazole’s pharmacological potential.

Key Milestones:

  • 1883 : Knorr synthesizes pyrazole derivatives, demonstrating regioisomeric control.
  • 1959 : Isolation of 1-pyrazolyl-alanine, the first natural pyrazole, from watermelon seeds.
  • Modern Era : Development of pyrazole-based drugs (e.g., celecoxib) and agrochemicals (e.g., fipronil).

This compound exemplifies advancements in pyrazole functionalization, combining nitro and chloro groups for tailored reactivity and bioactivity.

Significance of Nitro and Chloro Substituents in Heterocyclic Systems

The nitro and chloro groups confer distinct electronic and steric properties to heterocycles, influencing both chemical reactivity and biological interactions.

Nitro Group (-NO$$_2$$):

  • Electronic Effects : Strong electron-withdrawing via resonance ($$ \sigma_{\text{para}} = 0.78 $$, Hammett constant).
  • Reactivity : Facilitates nucleophilic aromatic substitution and reduction to amino groups.
  • Biological Impact : Enhances binding to enzyme active sites (e.g., antimicrobial targets).

Chloro Group (-Cl):

  • Electronegativity : Moderates electron withdrawal ($$ \sigma_{\text{para}} = 0.23 $$) while improving lipophilicity.
  • Bioisosterism : Mimics methyl groups in drug design, optimizing pharmacokinetics.
  • Synthetic Utility : Enables cross-coupling reactions (e.g., Suzuki-Miyaura).
Substituent Hammett $$ \sigma_{\text{para}} $$ Key Properties
-NO$$_2$$ 0.78 Electron-withdrawing, reactive
-Cl 0.23 Lipophilic, bioisosteric

The synergy between nitro and chloro groups in this compound enhances its utility as a precursor for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

methyl 3-(4-chloro-3-nitropyrazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O4/c1-15-6(12)2-3-10-4-5(8)7(9-10)11(13)14/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRFTDSSXJCEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=C(C(=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-nitro-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: Methyl 3-(4-chloro-3-amino-1H-pyrazol-1-yl)propanoate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Scientific Research Applications

Chemistry

Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel chemical entities with potential applications in various chemical processes.

Biology

In biological research, this compound has shown promise in studying enzyme inhibition and receptor binding due to its structural features. The presence of chloro and nitro groups enhances its interaction with biological targets, making it a candidate for further investigation in pharmacological studies .

Research indicates that pyrazole derivatives exhibit a range of biological activities:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent.

Activity TypeExample Organisms
AntibacterialE. coli, Bacillus subtilis
AntifungalAspergillus niger
AntitubercularMycobacterium tuberculosis

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in managing inflammatory conditions .

Antimicrobial Efficacy

A notable study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound exhibited promising results against both E. coli and Bacillus subtilis, indicating its potential as an effective antimicrobial agent.

Anti-inflammatory Potential

In vitro assays have shown that certain pyrazole derivatives can inhibit TNF-α and IL-6 production significantly. This suggests their role in managing inflammatory conditions, which could lead to further therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and chloro groups play a crucial role in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate: Lacks the nitro group, which may result in different reactivity and biological activity.

    Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate:

    Methyl 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a bromo group instead of chloro, which can influence its reactivity and interactions.

Uniqueness

Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both chloro and nitro groups on the pyrazole ring. This combination of substituents provides distinct chemical reactivity and potential for diverse applications in various fields of research and industry.

Biological Activity

Methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C7_7H8_8ClN3_3O4_4
  • Molecular Weight : 233.61 g/mol
  • CAS Number : 1006993-44-7
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its structural components, particularly the chloro and nitro groups on the pyrazole ring. These functional groups can influence the compound's interaction with various biological targets, including enzymes and receptors. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial resistance.
  • Receptor Modulation : It may act as a modulator for certain receptors, potentially influencing cellular signaling pathways.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrazole compounds can possess significant antimicrobial properties against various bacterial and fungal strains .
Activity TypeExample OrganismsReference
AntibacterialE. coli, Bacillus subtilis
AntifungalAspergillus niger
AntitubercularMycobacterium tuberculosis
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound showed promising results against E. coli and Bacillus subtilis, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Potential : In vitro assays revealed that certain pyrazole derivatives could inhibit TNF-α and IL-6 production significantly, suggesting their role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
Methyl 3-(4-chloro-1H-pyrazol-1-yl)propanoateLacks nitro groupDifferent reactivity profile
Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoateLacks chloro groupAltered stability and reactivity
Methyl 3-(4-chloro-3-nitro-pyrazolyl)ethanolShorter side chainInfluences solubility and reactivity

Q & A

Q. What are the recommended synthetic routes for methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, diazomethane-mediated alkylation under controlled temperatures (-20°C to -15°C) in dichloromethane with triethylamine as a base has been used to functionalize pyrazole cores . Column chromatography (ethyl acetate/hexane, 1:4) is recommended for purification . Adjusting stoichiometry and reaction time (40–48 hours) can optimize yield, while low temperatures minimize side reactions like nitro group reduction.

Q. Which purification techniques are most effective for isolating this compound?

  • Methodological Answer : Recrystallization using 2-propanol or similar polar solvents is effective for removing unreacted starting materials . For complex mixtures, gradient elution in column chromatography (e.g., ethyl acetate/hexane) improves separation efficiency . Purity assessment via HPLC (≥95%) is critical, as nitro-containing compounds may degrade under prolonged exposure to light or heat .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C) to verify substitution patterns and nitro group placement . LC-MS can detect trace impurities or degradation products . X-ray crystallography, as applied to analogous pyrazole derivatives, provides definitive confirmation of crystal packing and stereoelectronic effects .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer : Store at -20°C in amber vials under inert gas (e.g., argon) to prevent hydrolysis or nitro group decomposition . Avoid aqueous solvents; use anhydrous DMSO or DCM for stock solutions. Shelf life typically exceeds one year under these conditions .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize byproducts in the synthesis of nitro-pyrazole derivatives?

  • Methodological Answer : Design a factorial experiment varying temperature, solvent polarity, and base strength. For instance, triethylamine in dichloromethane at -15°C reduces side reactions compared to room-temperature conditions . Monitor byproducts via LC-MS and quantify using calibration curves . Statistical tools like ANOVA can identify significant factors affecting yield and purity .

Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Methodological Answer : Conflicting NMR data may arise from tautomerism or solvent effects. Perform variable-temperature NMR experiments to assess dynamic equilibria . Compare with computational models (DFT) to predict chemical shifts for tautomeric forms . Cross-validate with X-ray crystallography to resolve ambiguities .

Q. How can environmental fate studies be integrated into the research framework for this compound?

  • Methodological Answer : Follow protocols from long-term ecotoxicological studies, such as those in Project INCHEMBIOL, to evaluate abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential . Use OECD guidelines for aqueous stability testing and LC-MS/MS to quantify environmental persistence .

Q. What theoretical frameworks guide the design of pyrazole-based bioactive molecules?

  • Methodological Answer : Link synthesis to structure-activity relationship (SAR) models, focusing on nitro group electron-withdrawing effects and pyrazole ring aromaticity. For example, nitro groups enhance electrophilic reactivity, which can be leveraged in drug design . Molecular docking studies with target proteins (e.g., kinases) can prioritize derivatives for biological testing .

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